Cas no 89969-31-3 (1,3-Propanediol, 2,2'-[(2-hydroxyethyl)imino]bis-)
89969-31-3 structure
Product Name:1,3-Propanediol, 2,2'-[(2-hydroxyethyl)imino]bis-
CAS No:89969-31-3
MF:C8H19NO5
MW:209.240163087845
CID:584507
PubChem ID:18676231
Update Time:2025-04-19
1,3-Propanediol, 2,2'-[(2-hydroxyethyl)imino]bis- Chemical and Physical Properties
Names and Identifiers
-
- 1,3-Propanediol, 2,2'-[(2-hydroxyethyl)imino]bis-
- 2-[1,3-dihydroxypropan-2-yl(2-hydroxyethyl)amino]propane-1,3-diol
- DTXSID70595514
- 89969-31-3
- SCHEMBL2396423
- 2,2'-[(2-Hydroxyethyl)azanediyl]di(propane-1,3-diol)
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- Inchi: 1S/C8H19NO5/c10-2-1-9(7(3-11)4-12)8(5-13)6-14/h7-8,10-14H,1-6H2
- InChI Key: GQMAFRHCZXBICN-UHFFFAOYSA-N
- SMILES: OCC(CO)N(CCO)C(CO)CO
Computed Properties
- Exact Mass: 209.12632271g/mol
- Monoisotopic Mass: 209.12632271g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 8
- Complexity: 115
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -3
- Topological Polar Surface Area: 104Ų
1,3-Propanediol, 2,2'-[(2-hydroxyethyl)imino]bis- Related Literature
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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